![molecular formula C11H15BrN2 B1406008 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline CAS No. 1517715-34-2](/img/structure/B1406008.png)
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline
Overview
Description
Scientific Research Applications
Synthesis of Nitrogen-containing Heterocycles
Researchers have explored the synthesis of substituted 2-aminothiazoles and 2-aminoselenazoles, highlighting the role of aniline derivatives in creating nitrogen-containing heterocycles. These compounds serve as intermediates for further chemical transformations and possess significant potential in drug development and material science. The process involves the conversion of anilines into arenediazonium bromides, subsequently reacting with various ketones in the presence of copper(II) bromide to yield brominated anilines, which are then further reacted to produce the desired heterocycles (Ostapiuk et al., 2022).
Catalytic Activity in Organic Synthesis
The catalytic activities of aniline derivatives have been studied, particularly focusing on palladium-catalyzed amination of aryl halides and aryl triflates. This research underscores the utility of brominated anilines in facilitating the formation of complex organic molecules through catalyzed coupling reactions. The methodology presents a versatile approach for synthesizing various aniline derivatives, which are crucial in pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).
Antimicrobial Activity of Aniline Derivatives
Aniline derivatives, including those synthesized from bromoanilines, have been evaluated for their antimicrobial activity. These studies contribute to the understanding of the structural requirements for antimicrobial efficacy and open pathways for the development of new antimicrobial agents. The research has led to the discovery of compounds with significant activity against a range of bacterial and fungal pathogens (Bhagat, Deshmukh, & Kuberkar, 2012).
properties
IUPAC Name |
3-bromo-5-[[cyclopropyl(methyl)amino]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYILYIAJVVUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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